molecular formula C24H25FN2O5 B10835057 Fempa CAS No. 1207345-43-4

Fempa

Cat. No.: B10835057
CAS No.: 1207345-43-4
M. Wt: 440.5 g/mol
InChI Key: WDCDJYGFOQXTQD-UHFFFAOYSA-N
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Description

Perampanel, marketed under the brand name Fycompa®, is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. It is approved for the adjunctive treatment of focal-onset seizures with or without secondary generalization and generalized tonic-clonic seizures in patients aged ≥12 years. Its mechanism involves selectively targeting AMPA receptors, thereby reducing neuronal hyperexcitability associated with epilepsy .

Properties

CAS No.

1207345-43-4

Molecular Formula

C24H25FN2O5

Molecular Weight

440.5 g/mol

IUPAC Name

N-[[2-(2-fluoroethoxy)-5-methoxyphenyl]methyl]-N-[2-(4-methoxyphenoxy)pyridin-3-yl]acetamide

InChI

InChI=1S/C24H25FN2O5/c1-17(28)27(16-18-15-21(30-3)10-11-23(18)31-14-12-25)22-5-4-13-26-24(22)32-20-8-6-19(29-2)7-9-20/h4-11,13,15H,12,14,16H2,1-3H3

InChI Key

WDCDJYGFOQXTQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(N=CC=C2)OC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of Fempa involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Fempa undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Mechanism of Action

Fempa exerts its effects by binding to the 18-kDa translocator protein (TSPO) located in the mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol into mitochondria, which is a critical step in steroid synthesis. By binding to TSPO, this compound can modulate these processes and serve as a marker for imaging studies .

Comparison with Similar Compounds

Key Pharmacological Properties

  • Bioavailability : ~100% (oral administration)
  • Half-life : 105 hours (supports once-daily dosing)
  • Metabolism : Primarily hepatic via CYP3A4/5 enzymes
  • Protein Binding : 95%
  • Adverse Events: Dizziness (16–43%), somnolence (10–18%), and psychiatric effects (e.g., aggression, irritability) .

Comparison with Similar Antiepileptic Drugs

This section evaluates perampanel against other antiseizure medications (ASMs) with distinct mechanisms of action, focusing on efficacy, safety, pharmacokinetics, and clinical utility.

Mechanism of Action Comparison

Compound Mechanism of Action Molecular Target
Perampanel Non-competitive AMPA receptor antagonist Glutamate receptors (AMPA)
Levetiracetam Synaptic vesicle glycoprotein 2A (SV2A) modulator SV2A protein
Lacosamide Enhances slow inactivation of voltage-gated sodium channels Nav1.3/Nav1.7 channels
Topiramate Multiple: Na⁺ channel blockade, AMPA/kainate receptor inhibition, carbonic anhydrase inhibition Mixed targets

Key Insight : Perampanel’s unique AMPA receptor targeting distinguishes it from sodium channel modulators (e.g., lacosamide) and SV2A modulators (e.g., levetiracetam), offering a complementary mechanism for refractory epilepsy .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Comparison

Parameter Perampanel Levetiracetam Lacosamide
Bioavailability ~100% ~100% ~100%
Half-life (h) 105 6–8 13
Protein Binding 95% <10% <15%
Metabolism CYP3A4/5 Hydrolysis CYP2C19

Clinical Implications : Perampanel’s prolonged half-life permits once-daily dosing, whereas levetiracetam requires twice-daily administration. However, perampanel’s CYP3A4-dependent metabolism increases drug-drug interaction risks with enzyme inducers (e.g., carbamazepine) .

Efficacy in Clinical Trials

Table 2: Efficacy in Focal-Onset Seizures (50% Responder Rates)

Compound Study Duration Responder Rate (%) Placebo (%) Trial Phase
Perampanel (8 mg) 12 weeks 35.3 19.3 Phase III
Levetiracetam 12 weeks 42.6 16.7 Phase III
Lacosamide 12 weeks 38.1 18.2 Phase III

Analysis: While levetiracetam and lacosamide demonstrate numerically higher responder rates, perampanel’s efficacy is notable in patients with treatment-resistant epilepsy. Indirect comparisons suggest comparable efficacy among newer ASMs, but head-to-head trials are lacking .

Table 3: Adverse Event Incidence

Adverse Event Perampanel (%) Levetiracetam (%) Lacosamide (%)
Dizziness 43 15 25
Somnolence 18 12 7
Psychiatric AEs* 12–18 5–8 2–4

*Psychiatric AEs: aggression, irritability, suicidal ideation.
Critical Consideration : Perampanel exhibits a higher incidence of psychiatric adverse events, necessitating careful patient monitoring. In contrast, lacosamide is better tolerated but carries risks of cardiac arrhythmias .

Limitations and Clinical Implications

  • Drug Interactions : Perampanel’s efficacy is reduced by concomitant CYP3A4 inducers (e.g., phenytoin), necessitating dose adjustments .
  • Long-Term Data: Limited real-world evidence for perampanel compared to older ASMs (e.g., levetiracetam) .
  • Patient Selection : Perampanel is preferred in glutamate-mediated epilepsy subtypes but avoided in patients with psychiatric comorbidities .

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